molecular formula C20H23N5O B2701505 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 2034336-63-3

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2701505
CAS No.: 2034336-63-3
M. Wt: 349.438
InChI Key: UUDKXRNIDYOTHK-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyridine core substituted with a 1-methyl-1H-pyrazol-5-yl group at the 5-position and a 3-phenylpropyl chain attached via a methylene bridge to the urea moiety. The pyridine-pyrazole hybrid scaffold may enhance binding affinity to biological targets, while the 3-phenylpropyl substituent contributes lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O/c1-25-19(9-11-24-25)18-12-17(13-21-15-18)14-23-20(26)22-10-5-8-16-6-3-2-4-7-16/h2-4,6-7,9,11-13,15H,5,8,10,14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDKXRNIDYOTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea, also known as a pyrazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a pyrazole ring, a pyridine moiety, and a phenylpropyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H22N6O Molecular Weight 366 43 g mol \text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}\quad \text{ Molecular Weight 366 43 g mol }

This structure includes:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
  • Urea Functional Group : Contributes to the compound's biological activity.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. In particular, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Inhibition

The compound has also been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in lipid metabolism and inflammation. The inhibition potency of related compounds has been reported with IC50 values ranging from 0.8 nM to 27.5 nM, indicating strong potential for therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer effects on human breast cancer cells. The study found that one derivative exhibited an IC50 value of 15 µM, significantly reducing cell viability compared to controls. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial activity was conducted using various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Research Findings Summary Table

Activity IC50/MIC Value Target/Pathway Reference
Anticancer15 µMApoptosis induction
Antimicrobial32 µg/mLCell wall synthesis inhibition
sEH Inhibition0.8 - 27.5 nMLipid metabolism

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea is its anticancer potential. In vitro studies have shown that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including melanoma, renal, and breast cancer cells. For example, derivatives of phenylurea have been tested against the National Cancer Institute's 60 human cancer cell lines, revealing that certain derivatives can induce lethal effects on specific cancer types at low concentrations .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, related compounds have been identified as potent inhibitors of glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases . The structural features of this compound may contribute to its binding affinity to these targets.

Case Study 1: Antiproliferative Screening

In a study published in 2018, a series of urea derivatives were synthesized and tested for their antiproliferative activity against NCI's 60 human cancer cell lines. Compounds similar to this compound demonstrated broad-spectrum activity, with some derivatives achieving over 70% inhibition at micromolar concentrations . The structure–activity relationship (SAR) analysis indicated that modifications on the phenyl ring could enhance efficacy.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies suggest that the unique arrangement of functional groups allows for favorable interactions within the active sites of target enzymes, enhancing its potential as a therapeutic agent . The computational models indicate strong hydrogen bonding interactions between the urea moiety and key residues in the enzyme's active site.

Chemical Reactions Analysis

Hydrolysis Reactions

The urea moiety (-NH-CO-NH-) undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 3-phenylpropylamine and 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methylamine derivatives via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Basic Hydrolysis : Produces analogous carbamic acid intermediates that decompose into CO₂ and amines.

Table 1: Hydrolysis Conditions and Products

ConditionsReagentsProducts
1M HCl, reflux, 6hHCl/H₂O3-Phenylpropylamine + Pyrazole-pyridine methylamine
0.5M NaOH, 80°C, 4hNaOH/H₂OAmmonia + CO₂ + Corresponding amines

Oxidation Reactions

The pyridine and pyrazole rings resist oxidation, while the benzylic C-H bonds in the 3-phenylpropyl group are susceptible:

  • Benzylic Oxidation : Using KMnO₄ in acidic media converts the propyl chain to a carboxylic acid via radical intermediates.

  • Pyrazole Oxidation : Requires strong oxidizers like m-CPBA, yielding pyrazole N-oxide derivatives under controlled conditions .

Table 2: Oxidation Pathways

Target SiteReagents/ConditionsProduct
3-PhenylpropylKMnO₄, H₂SO₄, 60°C, 3h3-Phenylpropanoic acid
Pyrazole ringm-CPBA, DCM, RT, 12h1-Methyl-1H-pyrazol-5-yl N-oxide derivative

Nucleophilic Substitution

The pyridine ring undergoes electrophilic substitution at the para-position to nitrogen:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position of pyridine .

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the same position.

Key Mechanistic Insight :
The electron-deficient pyridine ring directs incoming electrophiles to the most activated positions, while steric hindrance from the pyrazole group limits substitution at adjacent sites .

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Urea Reduction : LiAlH₄ reduces the urea carbonyl to a methylene group (-CH₂-), forming a bis-amine derivative.

  • Pyridine Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine under high pressure.

Table 3: Reduction Outcomes

Reducing AgentConditionsProduct
LiAlH₄THF, reflux, 8hBis-amine derivative
H₂ (5 atm), Pd/CEtOH, 100°C, 12hPiperidine-substituted analog

Complexation with Metal Ions

The pyridine nitrogen and urea carbonyl act as ligand sites:

  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) in ethanol/water mixtures.

  • Applications : Metal complexes exhibit enhanced solubility and potential catalytic activity in cross-coupling reactions.

Thermal Decomposition

At temperatures >200°C, the compound degrades via:

  • Urea Cleavage : Releases isocyanates and amines.

  • Ring Fragmentation : Pyrazole and pyridine rings decompose into smaller aromatic fragments.

Photochemical Reactions

UV irradiation in methanol induces:

  • C-N Bond Cleavage : Generates radical intermediates that recombine to form dimeric species.

  • Solvent-Dependent Pathways : Polar solvents stabilize charge-separated intermediates, altering product distributions.

Functional Group Interconversion

  • Amide Formation : Reacts with acyl chlorides (e.g., AcCl) to replace urea hydrogens with acetyl groups.

  • Schiff Base Synthesis : Condenses with aldehydes (e.g., benzaldehyde) under dehydrating conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Pharmacological Implications

The following table summarizes key structural differences and hypothesized biological effects of analogous urea derivatives:

Compound Name Key Substituents Hypothesized Biological Impact Reference
1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea Pyridine-pyrazole core, 3-phenylpropyl chain Enhanced lipophilicity and potential kinase inhibition due to aromatic stacking interactions. N/A (Target)
1-({1-[3-(4-Fluorophenyl)propyl]piperidin-4-yl}methyl)-3-[3-(1-methyl-1H-tetrazol-5-yl)phenyl]urea Piperidine core, 4-fluorophenylpropyl chain, tetrazole ring Fluorine improves metabolic stability; tetrazole acts as a carboxylic acid bioisostere, enhancing solubility and bioavailability.
1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-Dimethoxyphenyl group, pyrazole ring Methoxy groups may enhance electron density, improving binding to serotonin or dopamine receptors. Lower lipophilicity compared to phenylpropyl derivatives.
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1Н-pyrazol-3-yl]ureas (5а-l) Hydroxymethyl-pyrazole, variable alkyl/aryl groups Hydroxymethyl group increases polarity, potentially reducing blood-brain barrier penetration but improving aqueous solubility.

Structural Activity Relationships (SAR)

  • Lipophilicity : The 3-phenylpropyl chain in the target compound increases logP compared to hydroxymethyl () or methoxy () substituents, favoring membrane permeability but possibly reducing solubility.
  • Bioisosteric Replacements : Tetrazole () serves as a carboxylic acid mimic, which may reduce metabolic degradation while retaining ionic interactions .

Q & A

Q. What are the established synthetic routes for 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling a pyridinylmethylamine intermediate with a substituted phenylpropyl isocyanate. details two general methods for analogous urea derivatives:
  • Method A : Refluxing an amine (e.g., 3-phenylpropylamine) with an azide derivative in anhydrous toluene, followed by crystallization from EtOH–AcOH .
  • Method B : Refluxing in CHCl3 with a pyrazolooxazinone intermediate, followed by solvent evaporation and crystallization .
    Key variables include solvent choice (toluene vs. CHCl3), reaction time (1–2 hours), and crystallization conditions. Impurities may arise from incomplete azide decomposition (Method A) or residual pyrazolooxazinone (Method B).

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Methodological Answer :
  • X-ray crystallography : Using SHELX programs (e.g., SHELXL) for small-molecule refinement ensures precise determination of bond lengths/angles and hydrogen-bonding networks .
  • NMR spectroscopy : ¹H/¹³C NMR resolves the pyrazole (C4H3N2), pyridine (C5H4N), and urea (NHCONH) moieties. For example, the methyl group on the pyrazole ring (1-methyl) appears as a singlet at ~3.8 ppm .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C21H24N6O) with <2 ppm error .

Q. What computational methods are used to predict the compound’s target proteins or biological activity?

  • Methodological Answer :
  • Molecular docking : Tools like AutoDock Vina or Schrödinger predict binding to kinases or GPCRs, leveraging the pyridine-pyrazole core’s resemblance to ATP-competitive inhibitors .
  • QSAR modeling : Correlates substituent effects (e.g., 3-phenylpropyl chain length) with logP and solubility, using datasets from PubChem or analogous ureas .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : React with HCl or trifluoroacetic acid to improve aqueous solubility, as demonstrated for pyrazole-urea derivatives in .
  • Prodrug design : Introduce ester groups (e.g., methyl/ethyl esters) on the pyridine ring, as seen in for analogous pyridine derivatives .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility in pharmacokinetic assays .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :
  • Assay validation : Compare enzymatic inhibition (e.g., IC50) in cell-free vs. cell-based assays to distinguish direct target engagement from off-target effects.
  • Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed urea) that may confound activity in cell-based systems .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Methodological Answer :
  • pH stability studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Pyrazole rings are generally stable, but urea bonds may hydrolyze at extremes .
  • Light/temperature sensitivity : Store at –20°C in amber vials to prevent photodegradation, as recommended for similar pyrazole derivatives in .

Q. What are the structural determinants of its selectivity against off-target proteins?

  • Methodological Answer :
  • Crystal structure analysis : Resolve binding poses in target vs. off-target proteins (e.g., kinase X vs. kinase Y) using SHELXL-refined structures .
  • Alanine scanning mutagenesis : Identify critical residues (e.g., Lys123 in the ATP-binding pocket) that interact with the pyridinylmethyl group .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values between enzymatic and cell-based assays?

  • Methodological Answer :
  • Membrane permeability : Measure cellular uptake via LC-MS to determine if poor permeability (logD >3) reduces efficacy in cell-based assays .
  • Protein binding : Use equilibrium dialysis to assess serum protein binding, which may lower free compound concentration .

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